(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide
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Overview
Description
®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and an epoxyphosphanooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide typically involves multiple steps, including the formation of the dibenzo[e,g][1,4]diazocine core, introduction of the hydroxyl and diphenyl groups, and the addition of the epoxyphosphanooxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C26H17N2O4P |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
16-hydroxy-7,8-diphenyl-15,17-dioxa-6,9-diaza-16λ5-phosphatetracyclo[8.7.2.05,18.014,19]nonadeca-1,3,5(18),6,8,10(19),11,13-octaene 16-oxide |
InChI |
InChI=1S/C26H17N2O4P/c29-33(30)31-21-15-7-13-19-23(21)24-20(14-8-16-22(24)32-33)28-26(18-11-5-2-6-12-18)25(27-19)17-9-3-1-4-10-17/h1-16H,(H,29,30) |
InChI Key |
BCGBEJMLEMVRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C(=CC=C3)OP(=O)(OC5=CC=CC(=C54)N=C2C6=CC=CC=C6)O |
Origin of Product |
United States |
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